Ethanol, 2-diethylamino-, carbanilate

Description

Structural Classification as a Carbanilate Ester

Carbamates are organic compounds that share a common functional group: a carbonyl group flanked by an oxygen and a nitrogen atom, with the general structure R₂NC(O)OR'. This arrangement can be considered a hybrid of an amide and an ester, which contributes to its chemical stability. The stability of the carbamate (B1207046) group arises from resonance between the amide and carboxyl moieties.

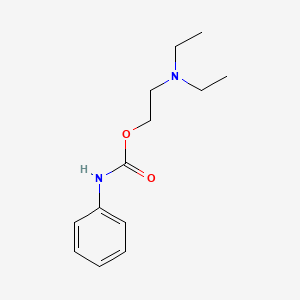

The compound "Ethanol, 2-diethylamino-, carbanilate" is more specifically classified as a carbanilate. A carbanilate is an ester of carbanilic acid (N-phenylcarbamic acid), meaning the nitrogen atom of the carbamate group is substituted with a phenyl group. Therefore, the structure of Ethanol (B145695), 2-diethylamino-, carbanilate consists of two main components joined by the carbamate linkage:

The Carbanilate Moiety : Derived from phenyl isocyanate or a related N-phenyl carbamoyl (B1232498) donor.

The Alcohol Moiety : Derived from 2-(Diethylamino)ethanol (B1670525) (DEAE), a tertiary amino alcohol. nih.gov

The resulting molecule incorporates the planar, aromatic phenyl group and a flexible, basic diethylaminoethyl chain, features that are key to its potential applications.

| Property | This compound | 2-(Diethylamino)ethanol (Precursor) |

|---|---|---|

| Synonyms | 2-(Diethylamino)ethyl phenylcarbamate | DEAE, N,N-Diethylethanolamine sigmaaldrich.com |

| CAS Number | 6365-14-6 | 100-37-8 sigmaaldrich.com |

| Molecular Formula | C₁₃H₂₀N₂O₂ | C₆H₁₅NO nih.gov |

| Molecular Weight | 236.31 g/mol | 117.19 g/mol nih.gov |

| Boiling Point | Data not widely available | 161.1 °C wikipedia.org |

| Melting Point | Data not widely available | -70 °C wikipedia.org |

| Solubility | Data not widely available | Miscible in water wikipedia.org |

Historical Context of Related Carbamate Derivatives in Chemical Research

The study of carbamates dates back to the 19th century, but their prominence grew significantly in the 20th century. Initially, they were investigated in the context of polyurethane synthesis, where the carbamate linkage forms the backbone of these versatile polymers. chemeo.com

A major area of historical research has been in agrochemicals. Carbamate insecticides, such as carbaryl (B1668338) and aldicarb, were developed as alternatives to organochlorine pesticides. These compounds function by inhibiting the acetylcholinesterase enzyme in insects. chemeo.comsigmaaldrich.com This mode of action was inspired by the natural alkaloid physostigmine (B191203), which itself contains a carbamate functional group. Research into physostigmine led to the development of synthetic carbamate-based drugs like neostigmine, which have medical applications. chemeo.com

In the mid-20th century, researchers at Ciba AG discovered the analgesic properties of benzimidazole (B57391) derivatives, with the prototype compound being 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, a molecule that also contains the N,N-diethylaminoethyl structural motif. wikipedia.org This highlights the long-standing interest in this particular side chain in medicinal chemistry research.

Academic Relevance in Organic Synthesis and Analytical Chemistry

The academic importance of carbamates is well-established, particularly in the realms of organic synthesis and analytical chemistry.

Organic Synthesis: In organic synthesis, the carbamate group is a cornerstone functional group. It is widely employed as a protecting group for amines due to its stability under a range of reaction conditions and the relative ease of its introduction and removal. This allows chemists to perform reactions on other parts of a complex molecule without affecting the amine functionality.

The synthesis of carbamate esters can be achieved through several reliable methods. These reactions are fundamental in academic and industrial laboratories for constructing complex molecules.

| Reactants | Product | General Reaction | Reference |

|---|---|---|---|

| Isocyanate + Alcohol | Carbamate | R-N=C=O + R'-OH → R-NHCOOR' | chemeo.com |

| Carbamoyl Chloride + Alcohol | Carbamate | R₂NCOCl + R'-OH → R₂NCOOR' + HCl | chemeo.com |

| Chloroformate + Amine | Carbamate | R'OCOCl + R₂NH → R₂NCOOR' + HCl | chemeo.com |

| Acyl Azide (via Curtius Rearrangement) + Alcohol | Carbamate | RCON₃ → [R-N=C=O] + N₂; [R-N=C=O] + R'-OH → RNHCOOR' | chemeo.com |

The synthesis of this compound would most likely proceed via the reaction of phenyl isocyanate with 2-(diethylamino)ethanol. The precursor, 2-(diethylamino)ethanol, is produced commercially from the reaction of diethylamine (B46881) with ethylene (B1197577) oxide. wikipedia.orggoogle.com

Analytical Chemistry: In analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is often employed to enhance the detection of target analytes. nih.govnih.gov Compounds containing a readily ionizable group, such as a tertiary amine, are excellent derivatizing agents because they can be easily protonated, leading to a strong signal in the mass spectrometer.

The diethylaminoethyl group in "this compound" makes it a candidate for such applications. Related structures, like procainamide (B1213733) (N-(4-aminobenzoyl)-2-diethylaminoethylamine), have been used specifically for derivatizing N-linked glycans to improve their ionization efficiency in electrospray mass spectrometry. The presence of the tertiary amine allows for the formation of abundant doubly-charged ions, significantly increasing analytical sensitivity. Given this precedent, this compound could potentially be used as a reagent to label or "tag" molecules containing reactive functional groups (like carboxylic acids or isocyanates) to facilitate their detection and quantification at low levels.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-15(4-2)10-11-17-13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEVNHAXSNULII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192265 | |

| Record name | Ethanol, 2-diethylamino-, carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3898-59-7 | |

| Record name | Carbamic acid, phenyl-, 2-(diethylamino)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3898-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-diethylamino-, carbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003898597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-diethylamino-, carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DIETHYLAMINO)ETHYL N-PHENYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis Pathways for the Carbanilate Moiety

The carbanilate functional group is an ester of carbamic acid. Its synthesis is a cornerstone of various organic transformations, particularly in the development of pharmaceuticals and agrochemicals where the carbamate (B1207046) linkage is a common structural motif. researchgate.netnih.gov

The formation of the carbanilate ester linkage is fundamentally a condensation reaction, a process where two molecules combine with the concurrent loss of a small molecule, such as water, alcohol, or hydrogen chloride. wikipedia.orglibretexts.org The primary methods for synthesizing carbanilates fall under the umbrella of esterification. byjus.com

Common synthetic strategies include:

Reaction of Isocyanates with Alcohols: Phenyl isocyanate can react directly with an alcohol, in this case, 2-diethylaminoethanol, to form the corresponding carbanilate. This reaction is often efficient and proceeds without the need for a catalyst, forming the C-O bond of the ester.

Reaction of Carbamoyl (B1232498) Chlorides with Alcohols: N-phenylcarbamoyl chloride can be reacted with an alcohol in the presence of a base to neutralize the HCl byproduct, yielding the carbanilate.

Reaction of Chloroformates with Amines: Phenyl chloroformate can be reacted with an amine. For the target molecule, this pathway is less direct for the final esterification step but is a fundamental method for creating the carbamate linkage in general.

Three-Component Coupling: Modern methods may involve a three-component coupling of an amine (like aniline), carbon dioxide, and an alkyl halide. organic-chemistry.org This approach offers an efficient route to carbamates under mild conditions. organic-chemistry.org

Esterification, the core process, can be catalyzed by acids (like in Fischer esterification) or proceed through activated intermediates (like acyl chlorides). chemguide.co.ukcommonorganicchemistry.com For carbanilate synthesis, the reactivity of isocyanates often circumvents the need for harsh acid catalysts that could be incompatible with the tertiary amine of the 2-diethylaminoethanol moiety. commonorganicchemistry.com

The mechanisms of carbanilate formation are dependent on the chosen synthetic route.

From Isocyanates: The reaction of an alcohol with an isocyanate proceeds via nucleophilic addition. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This forms a tetrahedral intermediate which then undergoes proton transfer to yield the stable carbamate product.

From Acyl Azides (Curtius Rearrangement): A notable pathway involves the Curtius rearrangement. A carboxylic acid can be converted to an acyl azide, which then rearranges upon heating to form an isocyanate intermediate. This isocyanate is then "trapped" by an alcohol to form the carbamate. organic-chemistry.org This method is versatile and tolerates a range of functional groups. organic-chemistry.org

The synthetic methodologies for carbanilates are robust and have been applied to create a wide array of structural analogs. The versatility of these reactions allows for the modulation of biological and pharmacokinetic properties by varying substituents on both the amino and carboxyl ends of the carbamate group. nih.gov

Examples from the literature demonstrate this breadth:

Quinolyl Carbanilates: These have been synthesized and studied for their biological activities. acs.org

Cholesterol-Derived Carbamates: A diverse set of carbamate derivatives has been synthesized by reacting cholesteryl chloroformate with various amines and amides, showcasing the adaptability of the chloroformate route. researchgate.net The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate these reactions. researchgate.net

Fungicidal Carbamates: Numerous N-aryl carbamate derivatives have been synthesized as potential fungicides, highlighting the importance of this structural class in agrochemicals. researchgate.net

The carbamate group is often considered a structural analogue of the amide bond, which is prevalent in many bioactive molecules. However, carbamates can offer advantages in terms of stability and pharmacokinetic profiles, making them attractive targets in drug discovery. nih.gov

Synthesis of 2-Diethylaminoethanol: Precursor to the Aminoalcohol Moiety

2-Diethylaminoethanol (DEAE) is a readily available and versatile chemical intermediate. atamankimya.comeastman.com It is a clear, colorless, hygroscopic liquid that possesses both an amine and an alcohol functional group. nbinno.comnih.gov

The industrial production and laboratory synthesis of 2-Diethylaminoethanol are well-established processes.

Commercial Synthesis (Ethoxylation): The most common commercial route is the reaction of diethylamine (B46881) with ethylene (B1197577) oxide. atamankimya.comatamankimya.comwikipedia.org This process, known as ethoxylation, is highly efficient and typically yields a high-purity product. nbinno.comgoogle.com The reaction is generally performed under thermal conditions in a closed system. oecd.org A Chinese patent describes a method using a microreactor for this ethoxylation, which can improve selectivity and reduce byproducts. google.com

Alternative Synthesis: An alternative method involves the reaction of diethylamine with ethylene chlorohydrin. nbinno.comatamankimya.comusda.gov This nucleophilic substitution reaction may necessitate additional purification steps to achieve the desired product quality compared to the ethoxylation route. nbinno.com Another laboratory-scale method involves treating the amino alcohol with thionyl chloride to produce the corresponding chloride hydrochloride, which can be a useful intermediate. google.comorgsyn.org

| Synthetic Route | Reactants | Key Features | Primary Use |

|---|---|---|---|

| Ethoxylation | Diethylamine + Ethylene Oxide | High efficiency and purity, avoids catalysts. nbinno.comgoogle.com | Commercial/Industrial atamankimya.comatamankimya.com |

| Nucleophilic Substitution | Diethylamine + Ethylene Chlorohydrin | Alternative route, may require more purification. nbinno.comusda.gov | Commercial/Laboratory atamankimya.com |

The dual functionality of 2-diethylaminoethanol makes it a valuable building block for a wide range of more complex molecules across various industries. atamankimya.com

Formation of Hydrochloride Salts and their Physicochemical Characterization

The hydrochloride salt of Ethanol (B145695), 2-diethylamino-, carbanilate, also known as 2-(diethylamino)ethyl N-phenylcarbamate hydrochloride, is a commercially available compound. sigmaaldrich.comnih.gov The formation of a hydrochloride salt typically involves reacting the free base form of the compound with hydrochloric acid. This can be done in a suitable solvent, from which the salt may precipitate or be obtained by evaporation. sigmaaldrich.com

The physicochemical properties of the precursor, 2-(diethylamino)ethyl chloride hydrochloride, have been reported. It is described as a white to cream-colored crystalline powder. matec-conferences.org Its melting point is reported to be in the range of 208-210 °C. nih.gov

Interactive Table: Physicochemical Properties of 2-(Diethylamino)ethyl chloride hydrochloride

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to cream crystals or powder | matec-conferences.org |

| Melting Point | 208-210 °C | nih.gov |

| CAS Number | 869-24-9 | matec-conferences.orgnih.gov |

Polymorphism of the Chemical Compound's Hydrochloride Salt

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physicochemical properties, including solubility, melting point, and stability. nih.govnih.gov The study of polymorphism is crucial in the pharmaceutical industry, as the crystalline form of an active pharmaceutical ingredient can significantly impact its therapeutic efficacy. organic-chemistry.org

Despite extensive searches of scientific literature and chemical databases, no specific studies detailing the polymorphism of Ethanol, 2-diethylamino-, carbanilate hydrochloride (Dicarbine hydrochloride) have been publicly documented. The identification and characterization of different crystalline forms would typically involve techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to distinguish between different crystal lattices and thermal behaviors. sigmaaldrich.comresearchgate.net While general methods for discovering and characterizing polymorphs are well-established, their specific application to this compound has not been reported. nih.govnih.gov

The choice of solvent and the conditions of crystallization, such as temperature, cooling rate, and supersaturation, can have a profound influence on which polymorphic form of a substance is generated. core.ac.uknih.gov Different solvents can interact with the solute molecules in unique ways, promoting the formation of different crystal packing arrangements. core.ac.uk For example, the polarity of the solvent can affect the growth of specific crystal faces, leading to different crystal habits and potentially different polymorphic forms. However, without any identified polymorphs for this compound hydrochloride, there is no available research on the specific influence of solvent systems on its crystallization behavior.

Chemical Stability and Degradation Pathways

Hydrolytic Degradation Studies

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for many organic compounds, including carbamates. The susceptibility of Ethanol (B145695), 2-diethylamino-, carbanilate to hydrolysis is dependent on the pH of the aqueous environment, with distinct mechanisms operating under acidic and basic conditions.

The acid-catalyzed hydrolysis of carbamates, including N-aryl carbamates, is generally observed to be a slow process. sigmaaldrich.com Studies on various carbamates have indicated that either an AAC1 (unimolecular) or AAC2 (bimolecular) mechanism can be dominant, depending on the acid concentration. rsc.org In the AAC2 mechanism, which is more common, the reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent bond rearrangements result in the cleavage of the ester linkage, yielding the corresponding alcohol, amine, and carbon dioxide.

For Ethanol, 2-diethylamino-, carbanilate, the expected products of acid-catalyzed hydrolysis would be 2-(diethylamino)ethanol (B1670525), aniline (B41778), and carbon dioxide. The kinetics of this process are typically first-order with respect to the carbamate (B1207046) concentration. However, specific rate constants for this particular compound under acidic conditions are not extensively documented in publicly available literature, reflecting the general understanding that this pathway is less significant compared to base-catalyzed hydrolysis.

The hydrolysis of N-phenylcarbamates in alkaline solutions is considerably faster and proceeds through a different mechanism, often an elimination-addition pathway known as the E1cB (Elimination Unimolecular conjugate Base) mechanism. barbatti.orgrsc.org This mechanism involves the initial deprotonation of the nitrogen atom by a hydroxide (B78521) ion, forming an anionic intermediate. This is the rate-determining step. barbatti.org The resulting anion then undergoes elimination of the phenolate (B1203915) group to form a highly reactive isocyanate intermediate (phenyl isocyanate). barbatti.org This isocyanate intermediate is subsequently attacked by water to form a carbamic acid, which readily decarboxylates to yield aniline. The other product of the initial elimination is 2-(diethylamino)ethanol.

The rate of alkaline hydrolysis of substituted phenyl N-phenylcarbamates is proportional to the hydroxide ion concentration up to a certain pH. barbatti.orgrsc.org For unsubstituted phenyl N-phenylcarbamate, this proportionality holds up to pH 12. rsc.org The bimolecular rate constant for the alkaline hydrolysis of these esters shows a significant sensitivity to substituents on the phenyl ring. rsc.org While specific kinetic data for this compound is scarce, the general principles of the E1cB mechanism provide a strong framework for understanding its degradation under basic conditions.

Based on the established mechanisms of carbamate hydrolysis, the primary degradation products of this compound can be confidently predicted.

Under both acidic and basic conditions, the ultimate breakdown products are:

2-(diethylamino)ethanol

Aniline

Carbon dioxide

The formation of these products has been confirmed in studies of analogous N-aryl carbamates. The identification and structural elucidation of these products are typically carried out using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Degradation Pathway | Condition | Primary Degradation Products |

| Hydrolysis | Acidic | 2-(diethylamino)ethanol, Aniline, Carbon dioxide |

| Hydrolysis | Basic | 2-(diethylamino)ethanol, Aniline, Carbon dioxide |

Photochemical Degradation Investigations

In addition to hydrolysis, this compound can be degraded by exposure to light, a process known as photolysis or photochemical degradation. This pathway is particularly relevant for compounds that may be present in sunlit surface waters or on surfaces exposed to sunlight.

The primary photochemical transformation pathway for aryl esters and related compounds, including N-aryl carbamates, is the Photo-Fries rearrangement . wikipedia.orgsigmaaldrich.comsigmaaldrich.com This reaction involves the homolytic cleavage of the ester bond upon absorption of ultraviolet radiation. google.com This cleavage generates a radical pair, in this case, a phenylaminocarbonyl radical and a 2-(diethylamino)ethoxy radical, which are held within a solvent cage. google.com

Within the solvent cage, these radicals can recombine in several ways. The primary mode of recombination leads to the migration of the acyl group to the ortho and para positions of the phenyl ring, forming hydroxyaryl amide derivatives. researchgate.net This rearrangement is a key pathway for the phototransformation of such compounds. barbatti.orgresearchgate.net

Besides the photo-Fries rearrangement, other photochemical processes can occur, such as simple bond cleavage leading to the formation of separate radical species that can then react with the solvent or other molecules.

Theoretical studies on O-aryl N-methylcarbamates have shown that cleavage of the ester bond (beta cleavage) is more favorable than cleavage at the carbamoyl (B1232498) moiety (alpha cleavage). researchgate.net The resulting phenoxy radical derivative exhibits high radical reactivity at the oxygen atom and at the ortho and para positions of the phenyl ring, which influences the regioselectivity of the subsequent rearrangement. researchgate.net

The photo-Fries rearrangement of this compound is expected to produce a mixture of isomeric hydroxyanilides. The primary photoproducts would be:

ortho-hydroxy-N-(2-(diethylamino)ethyl)benzamide

para-hydroxy-N-(2-(diethylamino)ethyl)benzamide

In addition to these rearrangement products, simple cleavage and subsequent reactions could lead to the formation of:

Aniline

2-(diethylamino)ethanol

Phenol

The identification and characterization of these photodegradation products are typically achieved through techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and NMR spectroscopy, which allow for the separation and structural elucidation of the various isomers and byproducts formed during the photolytic process.

| Degradation Pathway | Primary Phototransformation Products | Potential Byproducts |

| Photochemical | ortho-hydroxy-N-(2-(diethylamino)ethyl)benzamide, para-hydroxy-N-(2-(diethylamino)ethyl)benzamide | Aniline, 2-(diethylamino)ethanol, Phenol |

Thermal Stability and Degradation Processes

The thermal stability of a chemical compound is a critical parameter, indicating its resistance to decomposition upon heating. For carbamates, thermal degradation can proceed through various pathways, often influenced by the nature of the substituents on the nitrogen and oxygen atoms.

General studies on N-arylcarbamates suggest that their decomposition can yield isocyanates and alcohols, or amines, alkenes, and carbon dioxide, depending on the structure and reaction conditions. For instance, the thermal decomposition of t-butyl N-arylcarbamates has been shown to be a first-order reaction that produces the corresponding amine, isobutylene, and carbon dioxide. cdnsciencepub.com The rate of this decomposition is influenced by the electronic properties of the substituents on the aryl ring. cdnsciencepub.com

However, specific thermogravimetric analysis (TGA) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) data for this compound, which would provide precise decomposition temperatures and identify the resulting degradation products, are not documented in the reviewed literature. Such analyses are crucial for determining the compound's behavior under elevated temperatures, which is vital for safe handling, storage, and understanding its potential environmental fate.

Oxidative Stability and Potential Oxidation Products

The oxidative stability of a molecule determines its susceptibility to degradation by oxidizing agents. The structure of this compound, featuring a tertiary amine group and a carbamate linkage, presents several potential sites for oxidative attack.

The tertiary amine moiety, the diethylamino group, is generally susceptible to oxidation, which can lead to the formation of N-oxides or dealkylation products. The carbamate linkage itself can also be a target for oxidative degradation, although it is generally more resistant than the tertiary amine.

While general mechanisms for the oxidative degradation of amines and some carbamate-containing pesticides have been studied, specific data on the oxidation products of this compound are absent from the available literature. Identifying these products would be essential for a complete understanding of its environmental persistence and potential transformation products.

Comparative Stability Analysis Across Different Carbamate Structures

A comparative analysis of the stability of this compound with other carbamate structures would provide valuable insights into how its specific structural features influence its reactivity. The presence of two phenyl groups on the nitrogen atom (an N,N-diphenylcarbamate) and the 2-(diethylamino)ethyl ester group are key determinants of its stability.

Generally, the stability of carbamates is influenced by several factors:

Substitution on the Nitrogen Atom: N-aryl carbamates tend to have different stability profiles compared to N-alkyl carbamates. The electronic effects of the aryl groups in dicarfen (B101267) would play a significant role.

The Ester Group: The nature of the alcohol moiety affects the hydrolytic and thermal stability of the carbamate. The 2-(diethylamino)ethyl group in dicarfen introduces a tertiary amine, which can influence stability through its basicity and potential for intramolecular interactions.

Steric Hindrance: The bulky N,N-diphenyl groups could provide steric hindrance around the carbamate linkage, potentially increasing its stability towards certain degradation pathways.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive Structural Elucidation using ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural elucidation. In the case of Ethanol (B145695), 2-diethylamino-, carbanilate, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling patterns (J-coupling), which informs on the connectivity of neighboring protons. The chemical shifts of the signals would provide clues about the electronic environment of each proton.

Similarly, ¹³C NMR spectroscopy would identify the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. For Ethanol, 2-diethylamino-, carbanilate, distinct signals would be expected for the aromatic carbons of the carbanilate moiety, the carbonyl carbon, the methylene (B1212753) carbons of the ethyl groups, and the methyl carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| NH | 6.5 - 7.0 | Singlet |

| O-CH₂ | 4.1 - 4.3 | Triplet |

| N-CH₂ | 2.7 - 2.9 | Triplet |

| N-(CH₂CH₃)₂ | 2.5 - 2.7 | Quartet |

| N-(CH₂CH₃)₂ | 1.0 - 1.2 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 153 - 155 |

| Aromatic C-N | 138 - 140 |

| Aromatic C-H | 118 - 129 |

| O-CH₂ | 63 - 65 |

| N-CH₂ | 50 - 52 |

| N-CH₂CH₃ | 47 - 49 |

| N-CH₂CH₃ | 12 - 14 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling correlations. For instance, it would show a cross-peak between the protons of the O-CH₂ group and the adjacent N-CH₂ group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds). HMBC is crucial for identifying the connectivity of quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected from the aromatic protons to the carbonyl carbon.

Investigation of Molecular Conformation and Dynamics (e.g., Rotational Barriers)

The presence of single bonds in this compound allows for conformational flexibility. Variable temperature (VT) NMR studies can provide insights into the rotational barriers around specific bonds, such as the C-N bonds of the diethylamino group and the amide bond of the carbanilate. At lower temperatures, the rotation around these bonds may slow down sufficiently on the NMR timescale to give rise to distinct signals for atoms that are equivalent at room temperature.

Diffusion-Ordered Spectroscopy (DOSY) and Rotating Frame Overhauser Enhancement Spectroscopy (ROESY) for Molecular Interactions

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of the molecules. In a pure sample, all signals from this compound would align in a single row, corresponding to a single diffusion coefficient. This can be a powerful tool for assessing the purity of a sample and for studying non-covalent interactions with other molecules.

ROESY (Rotating Frame Overhauser Enhancement Spectroscopy): ROESY is used to determine spatial proximities between atoms, regardless of whether they are connected through bonds. This is particularly useful for elucidating the preferred conformation of the molecule in solution. For instance, ROESY could reveal through-space interactions between the protons of the diethylamino group and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₂₀N₂O₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₃H₂₀N₂O₂ | 237.1598 |

The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide strong evidence for the identity and elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of related structures, such as other carbamates and diethylamino-containing compounds.

Upon ionization, the molecule is expected to undergo specific bond cleavages. The primary fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the tertiary amine, leading to the formation of a stable iminium ion. This is a characteristic fragmentation for diethylamino groups. The most prominent fragment would be the diethylaminomethyl cation, [CH2=N(CH2CH3)2]+, with a mass-to-charge ratio (m/z) of 86.

Cleavage of the ester group , which can occur on either side of the carbonyl group. This could lead to the formation of a phenylisocyanate fragment or a protonated 2-(diethylamino)ethanol (B1670525) fragment.

McLafferty rearrangement , if a gamma-hydrogen is available for transfer to the carbonyl oxygen, is a possibility, though less direct in this specific structure.

Cleavage of the N-phenyl bond , yielding fragments corresponding to the aniline (B41778) cation or related structures.

The analysis of these theoretical fragments allows for the piecing together of the original molecular structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| Diethylaminoethyl ion | [CH2=N(CH2CH3)2]+ | 86 |

| Diethylaminoethanol ion | [HOCH2CH2N(CH2CH3)2]+ | 117 |

| Phenyl isocyanate ion | [C6H5NCO]+ | 119 |

Application of Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]+, or as adducts with other cations like sodium [M+Na]+ or potassium [M+K]+.

For this compound (C13H20N2O2, Molecular Weight: 236.31 g/mol ), the expected protonated molecule [M+H]+ would have an m/z of approximately 237.16. The presence of the basic tertiary amine (the diethylamino group) makes this compound particularly amenable to positive ion mode ESI.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts. uni.lu These predictions are valuable for ion mobility-mass spectrometry studies, aiding in the confident identification of the compound in complex mixtures. uni.lu

Table 2: Predicted ESI-MS Adducts and Collision Cross Sections for this compound

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 237.15976 | 156.6 |

| [M+Na]+ | 259.14170 | 160.8 |

| [M+K]+ | 275.11564 | 160.1 |

| [M+NH4]+ | 254.18630 | 174.2 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The key functional groups in this compound are the N-H group of the carbamate (B1207046), the carbonyl (C=O) group, the C-O and C-N bonds of the carbamate and ether linkage, the aromatic C-H and C=C bonds of the phenyl ring, and the aliphatic C-H bonds of the ethyl groups.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (carbamate) | Stretching | 3300 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (carbamate) | Stretching | 1690 - 1720 |

| C=C (aromatic) | Stretching | 1590 - 1610 and 1450 - 1500 |

| N-H (carbamate) | Bending | 1500 - 1550 |

| C-O (ester) | Stretching | 1200 - 1250 |

The IR spectrum is expected to show a strong absorption band for the C=O stretch, which is a characteristic feature of carbamates. rsc.org The N-H stretching vibration will appear as a moderate band in the 3300-3400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups will also be prominent. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl group and the carbamate group. The phenyl group is expected to exhibit characteristic absorptions due to π → π* transitions.

Typically, the benzene (B151609) ring shows a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. Substitution on the benzene ring, as in this case with the carbamate group, can cause a bathochromic (red) shift and an increase in the intensity of these bands. The carbamate group itself has a carbonyl chromophore, which can undergo n → π* transitions, although these are often weak and may be obscured by the stronger π → π* transitions of the aromatic ring.

Therefore, the UV-Vis spectrum of this compound dissolved in a suitable solvent like ethanol or hexane (B92381) is predicted to show strong absorption maxima in the range of 200-280 nm.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity

As of the current literature survey, there are no publicly available single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed solid-state conformation remains undetermined. The acquisition of such data would require the growth of a suitable single crystal of the compound and subsequent analysis by an X-ray diffractometer.

Advanced Analytical Methodologies for Chemical Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For "Ethanol, 2-diethylamino-, carbanilate," several chromatographic techniques are employed, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of thermally labile compounds like carbamates. epa.govtaylorfrancis.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For carbamate (B1207046) analysis, reversed-phase columns, such as C8 or C18, are commonly utilized. s4science.atepa.gov

Method validation is a critical step to ensure the reliability of the analytical data. This process typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validation study for a group of carbamates demonstrated good linearity with correlation coefficients (R²) greater than 0.997. nih.gov The recovery rates, a measure of accuracy, were found to be within the range of 80.75% to 121.82% for intra-day and 78.84% to 116.98% for inter-day assays, with relative standard deviations (RSDs) below 14%, indicating good precision. nih.gov

Table 1: Illustrative HPLC Method Parameters for Carbamate Analysis

| Parameter | Condition |

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV or Fluorescence (with post-column derivatization) |

| Injection Volume | 10 - 100 µL |

This table presents a generalized set of parameters. Specific conditions for "this compound" would require experimental optimization.

Gas Chromatography (GC) Considerations for Thermally Labile Analytes

While HPLC is often favored, Gas Chromatography (GC) can also be employed for carbamate analysis, provided that special precautions are taken to address their thermal instability. oup.comoup.com Direct GC analysis of many carbamates can lead to thermal degradation in the heated injection port and column, resulting in the formation of phenols and isocyanates. oup.com

To mitigate thermal decomposition, techniques such as cool on-column injection or the use of a septum-equipped temperature-programmable injector can be utilized. rsc.orgresearchgate.net Derivatization is another common strategy, where the carbamate is converted into a more thermally stable derivative prior to GC analysis. rsc.org For example, carbamates can be derivatized with agents like trifluoroacetic anhydride. rsc.org

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) serves as a valuable tool for both the qualitative and quantitative analysis of carbamates. taylorfrancis.comajrconline.org It is a simple, cost-effective, and rapid method for screening samples. For qualitative analysis, the retention factor (Rf value) of the compound is compared to that of a standard.

Quantitative analysis by TLC can be achieved by densitometry, which measures the absorbance or fluorescence of the spot on the TLC plate. The development of a TLC method involves selecting an appropriate stationary phase (e.g., silica (B1680970) gel or cellulose) and a mobile phase that provides good separation. ajrconline.org Various chromogenic reagents can be used for visualization of the carbamate spots, often after alkaline hydrolysis to form a phenol, which then reacts with the reagent to produce a colored product. researchgate.net

Utilization of Specialized Columns for Carbamate Separation (e.g., Ultra Carbamate Columns)

To enhance the separation efficiency and speed of carbamate analysis by HPLC, specialized columns have been developed. The "Ultra Carbamate" column, for instance, is designed specifically for the rapid separation of a wide range of carbamate pesticides. s4science.at These columns often feature a unique stationary phase chemistry that provides optimal selectivity for carbamates, allowing for faster analysis times compared to traditional C18 columns. s4science.at For example, some methods using these specialized columns can achieve the separation of multiple carbamates in under 10 minutes. s4science.at Columns that meet the specifications of regulatory methods, such as EPA Method 531.2, are also commercially available and are quality-controlled to ensure consistent separation of target carbamates. researchgate.netthermofisher.com

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple a separation technique with a spectrometric detection method, offer enhanced selectivity and sensitivity, providing both identification and quantification in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred methods for the definitive identification and quantification of polar and thermally labile compounds like carbamates. epa.govtaylorfrancis.com LC-MS combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for carbamates, typically forming protonated molecules [M+H]⁺. For enhanced confirmation and quantification, tandem mass spectrometry (MS/MS) is employed. In this mode, the parent ion of the target analyte is selected and fragmented, and the resulting product ions are monitored. This technique, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces matrix interference. nih.gov The development of an LC-MS/MS method involves optimizing the ionization and fragmentation parameters for the specific compound of interest.

Table 2: Illustrative LC-MS/MS Parameters for Carbamate Analysis

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Parent Ion (Q1) | m/z corresponding to [M+H]⁺ of the analyte |

| Product Ion (Q3) | Specific fragment ions of the analyte |

| Collision Energy | Optimized to produce characteristic fragment ions |

This table presents a generalized set of parameters. Specific m/z transitions and collision energies for "this compound" would need to be determined experimentally.

No Specific Research Found for "this compound"

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed analytical methodologies were found for the chemical compound "this compound." This scarcity of information prevents the generation of an article that would meet the detailed and specific requirements of the provided outline.

The investigation included searches for various analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS/MS), and electrochemical methods, specifically in the context of "this compound." Furthermore, searches for sample preparation strategies like Solid Phase Extraction (SPE) and derivatization, as well as the development of Certified Reference Materials (CRMs) for this particular compound, yielded no relevant results.

While a vast body of research exists for the broader class of carbamates, the strict instruction to focus solely on "this compound" cannot be fulfilled due to the absence of dedicated scientific literature. The available information on general analytical methods for carbamates is extensive and covers the areas outlined in the request. For instance, numerous studies detail the use of advanced analytical techniques for the detection and quantification of various carbamate pesticides in complex matrices. nih.govacs.orgnih.govnih.govnih.govresearchgate.netsemanticscholar.orgbenthamdirect.comresearchgate.netresearchgate.netresearchgate.netnih.govscispec.co.thhpst.czacs.orgnih.govoup.comresearchgate.netscilit.com However, none of these studies specifically mention or provide data for "this compound."

The CAS number for a closely related compound, Ethanol (B145695), 2-(diethylamino)-, N-phenylcarbamate, is 3898-59-7. labnovo.com Even with this information, no specific analytical methods were found to be associated with it in the searched databases.

Therefore, to maintain scientific accuracy and adhere to the strict content constraints of the request, it is not possible to generate the specified article. Any attempt to do so would require extrapolation from general carbamate research, which would violate the instruction to focus exclusively on "this compound."

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Electronic structure theory provides a framework for computing the distribution of electrons within the molecule and its corresponding energy. For "Ethanol, 2-diethylamino-, carbanilate," this involves analyzing the molecular orbitals, electron density, and electrostatic potential. The molecule possesses several key structural features that dictate its energy landscape: a phenyl ring, a carbamate (B1207046) linkage, an ethyl spacer, and a tertiary amine (diethylamino group).

The energy landscape is characterized by various conformers arising from rotation around single bonds. Key rotational degrees of freedom include the C-O bond of the ester, the C-N bond of the carbamate, and the various C-C and C-N bonds of the 2-diethylaminoethyl group. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, combined with a suitable basis set (e.g., aug-cc-pVDZ), can be used to accurately calculate the relative energies of these conformers and the transition states that separate them. This analysis reveals the most stable (lowest energy) three-dimensional arrangement of the molecule and the energy penalties associated with deviations from this minimum, which is crucial for understanding its recognition by and interaction with biological targets.

Density Functional Theory (DFT) stands as a computationally efficient yet highly accurate method for investigating molecular systems. By approximating the electron correlation energy from the electron density, DFT is widely used for geometry optimization, where the lowest energy structure of the molecule is determined. For "this compound," DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with remarkable accuracy. nih.gov

Once the optimized geometry is obtained, the same level of theory can be used to predict various spectroscopic properties. Vibrational frequencies, calculated from the second derivative of the energy, correspond to the peaks observed in infrared (IR) and Raman spectra. Key predicted vibrations would include the N-H stretch, C=O stretch of the carbamate, C-O stretches, and aromatic C-H bends. Similarly, the electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), providing predictions for UV-Visible absorption spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, offering a powerful tool for structural elucidation when compared with experimental data. nih.gov

Table 1: Predicted Spectroscopic Data for Ethanol (B145695), 2-diethylamino-, carbanilate (Illustrative)

| Property | Predicted Value | Method/Basis Set (Example) |

| C=O Stretch Freq. | 1700 - 1730 cm⁻¹ | B3LYP/6-31G(d) |

| N-H Stretch Freq. | 3300 - 3400 cm⁻¹ | B3LYP/6-31G(d) |

| λ_max (UV-Vis) | ~240 nm | TD-DFT/B3LYP/6-31G(d) |

| ¹H NMR (Aromatic) | 7.0 - 7.5 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |

| ¹³C NMR (C=O) | 155 - 160 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |

Note: This table is illustrative, based on typical values for phenyl carbamates and related structures from computational studies. Actual values would require specific calculations for this molecule.

The carbamate group (-O-C(=O)-N-) is a key functional group in the molecule, exhibiting properties intermediate between an ester and an amide. The C-N bond within this group has a partial double bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This phenomenon, known as amide resonance, results in a significant barrier to rotation around the C-N bond. researchgate.net

Computational studies on similar carbamates have shown that this rotational barrier is typically in the range of 15-20 kcal/mol. colostate.edu DFT calculations can precisely quantify this barrier by mapping the potential energy surface as a function of the O=C-N-R dihedral angle. The transition state for this rotation involves a 90° twist, where the p-orbital overlap is broken. The height of this barrier is sensitive to the electronic nature of the substituents. For instance, electron-withdrawing groups on the phenyl ring could potentially lower the barrier. nih.gov Understanding this barrier is critical as the planarity imposed by amide resonance affects the molecule's shape and hydrogen bonding capabilities. colostate.eduacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the vast conformational space and interactions with the environment, such as a solvent. nih.gov

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry can predict the most likely sites for chemical reactions and the energy profiles of potential reaction pathways. For "this compound," reactivity indices derived from DFT calculations, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, can identify nucleophilic and electrophilic sites.

The HOMO (Highest Occupied Molecular Orbital) is likely localized on the electron-rich phenyl ring and the nitrogen atoms, suggesting susceptibility to electrophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) is expected to be centered on the carbonyl carbon, indicating it as the primary site for nucleophilic attack. This is crucial for predicting metabolic pathways, such as hydrolysis of the carbamate or ester bond. rsc.org Furthermore, computational models can simulate entire reaction mechanisms, for example, the base- or acid-catalyzed hydrolysis of the carbamate linkage. By calculating the energies of reactants, transition states, and products, a complete energy profile can be constructed, allowing for the determination of activation energies and reaction rates.

Modeling of Host-Guest Complexation (e.g., with Cyclodextrins, Calixarenes)

The ability of "this compound" to form inclusion complexes with host molecules like cyclodextrins can be effectively studied using computational modeling. nih.gov Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. daneshyari.comnih.gov Such complexation can alter the physicochemical properties of the guest.

Molecular docking and MD simulations are the primary tools for this purpose. acs.orgbeilstein-journals.org Docking simulations can predict the most favorable binding pose and estimate the binding affinity of the carbanilate within the cyclodextrin (B1172386) cavity. It is expected that the hydrophobic phenyl group would be encapsulated within the non-polar cavity. daneshyari.com Subsequent MD simulations of the host-guest complex can then be used to assess its stability and dynamics in an aqueous environment. By calculating the free energy of binding using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), a quantitative measure of the complex's stability can be obtained. nih.gov

Table 2: Illustrative Computational Data for Host-Guest Complexation with β-Cyclodextrin

| Parameter | Predicted Finding | Computational Method |

| Binding Site | Phenyl ring inserted into the cyclodextrin cavity | Molecular Docking |

| Primary Driving Force | van der Waals and hydrophobic interactions daneshyari.com | MD Simulations, Energy Decomposition |

| Binding Free Energy (ΔG) | -3 to -6 kcal/mol | MM/PBSA or MM/GBSA |

| Stoichiometry | 1:1 complex predicted to be most stable daneshyari.com | Docking, MD Simulations |

Note: This table presents illustrative data based on studies of similar guest molecules. Specific values require dedicated computational analysis.

Determination of Binding Constants and Stoichiometry

Computational techniques such as molecular docking and molecular dynamics simulations can be used to model the interaction of "this compound" with a given receptor or binding partner. By calculating the free energy of binding (ΔG), an estimation of the binding constant can be derived using the equation ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. The stoichiometry of the binding, or the ratio in which the molecules associate, can also be inferred from these simulations by observing the most stable configuration of the interacting species.

For "this compound," its structural features suggest the potential for forming stable complexes with various molecular partners. The presence of both hydrogen bond donors and acceptors, as well as lipophilic regions, allows for a range of interactions that can contribute to binding affinity. The stoichiometry of these interactions would be highly dependent on the specific binding site and the nature of the target molecule. For instance, in a protein binding pocket, it might form a 1:1 complex, while in solution, self-assembly or aggregation at higher concentrations could lead to different stoichiometries.

Table 1: Predicted Molecular Properties Influencing Interactions of this compound

| Property | Value/Prediction | Implication for Binding and Stoichiometry |

| Molecular Formula | C13H20N2O2 | Indicates the elemental composition. |

| Monoisotopic Mass | 236.15248 Da | Relevant for mass spectrometry-based binding assays. |

| XLogP3 (Predicted) | 2.7 | Suggests moderate lipophilicity, influencing partitioning into nonpolar environments and hydrophobic interactions. |

| Hydrogen Bond Donor Count | 1 | The N-H group in the carbamate linkage can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 3 | The two oxygen atoms of the carbamate group and the tertiary amine nitrogen can act as hydrogen bond acceptors. |

Characterization of Interaction Forces (e.g., Ionic-Pair Interactions, Hydrogen Bonding)

The interaction forces governing the binding of "this compound" are multifaceted and can be characterized using computational chemistry methods. These forces dictate the specificity and stability of any molecular complex it may form.

Hydrogen Bonding: A key interaction for this molecule is hydrogen bonding. The secondary amine in the carbamate group provides a hydrogen bond donor site (N-H). Additionally, the carbonyl oxygen (C=O), the ester oxygen (C-O-C), and the tertiary amine nitrogen of the diethylamino group are all potential hydrogen bond acceptor sites. researchgate.net The ability to both donate and accept hydrogen bonds allows for the formation of robust and directional interactions with complementary functional groups on a binding partner, such as amino acid residues in a protein.

Hydrophobic Interactions: The phenyl group of the carbanilate moiety and the ethyl groups on the tertiary amine provide significant nonpolar surface area. These regions can engage in hydrophobic interactions, also known as nonpolar interactions, with hydrophobic pockets or surfaces on a binding partner. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces upon binding.

Computational methods like Density Functional Theory (DFT) can be used to calculate the electron density distribution and electrostatic potential of "this compound," providing a more quantitative understanding of its propensity to engage in these various types of interactions. Such studies can elucidate the relative strengths of the different forces and how they collectively contribute to the molecule's binding profile.

Molecular Interactions and Chemical Design Principles of Carbamates

Structure-Reactivity Relationships in Carbamate (B1207046) Functional Groups

The carbamate functional group is characterized by resonance that imparts a pseudo double-bond character to the C-N bond, restricting free rotation and allowing for the existence of syn and anti rotamers. nih.gov This resonance is generally weaker than in amides due to the electronic influence of the adjacent ester oxygen. nih.gov The chemical and physical properties of the carbamate moiety are significantly influenced by the nature of the substituents on both the nitrogen and the oxygen atoms.

Substituents on the carbamate group dictate its electronic and steric properties, which in turn govern its reactivity and conformational preferences. nih.gov In "Ethanol, 2-diethylamino-, carbanilate," the key substituents are the phenyl group and two ethyl groups on the nitrogen, and the 2-diethylaminoethyl group on the oxygen.

N-Aryl Group: The N-phenyl group is electron-withdrawing, which can decrease the electron density on the nitrogen atom. This attenuates the dipolar character of the carbamate's ground state, inducing more C–N single-bond character and lowering the rotational barrier compared to N-alkyl carbamates. nd.edu

N-Alkyl Groups: The two N-ethyl groups provide steric bulk around the nitrogen atom. In related N,N-disubstituted carbamates, steric hindrance can force the N-aryl ring to rotate out of co-planarity with the carbamate C-N bond, which can reduce the resonance effect between the nitrogen's lone pair and the aryl ring. nd.edu

O-Alkyl Group: The 2-diethylaminoethyl group on the oxygen terminus contains a tertiary amine. This basic site can be protonated, which would dramatically alter the molecule's solubility and interaction profile. The basicity of this amine can also influence intramolecular interactions and catalysis in reactions like hydrolysis. nih.gov

Studies on related carbamates have established a clear linear free-energy relationship between the electronic effects of substituents and the rotational energy barrier (ΔG‡) of the C-N bond. nd.eduresearchgate.net Electron-donating groups on the N-aryl ring tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.eduresearchgate.net This relationship underscores how modifications to the phenyl ring could fine-tune the conformational dynamics of the molecule. Similarly, the fragmentation rate of carbamates can be accelerated by electron-donating substituents on the benzyl (B1604629) ring in related compounds, which stabilize the developing positive charge during the reaction. rsc.org

Table 1: Influence of Substituent Type on Carbamate Properties This table provides a generalized summary based on established chemical principles.

| Substituent Position | Substituent Type | Influence on C-N Bond | Effect on Reactivity | Reference |

|---|---|---|---|---|

| N-Aryl | Electron-Withdrawing | Decreases double-bond character, lowers rotational barrier. | May increase susceptibility to nucleophilic attack at the carbonyl. | nd.edu |

| N-Aryl | Electron-Donating | Increases double-bond character, raises rotational barrier. | Can accelerate fragmentation by stabilizing positive charge development. | nd.edursc.org |

| N-Alkyl | Bulky Groups | Increase steric hindrance, may twist aryl ring out of plane. | Can hinder approach of reactants or solvent molecules. | nd.edu |

| O-Alkyl | Basic Groups (e.g., tertiary amine) | Can become protonated, influencing solubility and polarity. | Can participate in intramolecular catalysis of hydrolysis. | nih.gov |

"this compound" possesses several sites capable of engaging in hydrogen bonding and other intermolecular interactions, which are critical to its chemical behavior and physical properties.

Carbamate NH as H-Bond Donor: The hydrogen on the carbamate nitrogen is a potent hydrogen bond donor. This allows the molecule to form strong, directional intermolecular hydrogen bonds with acceptor atoms like oxygen or nitrogen on neighboring molecules. bangor.ac.uk

Carbonyl Oxygen as H-Bond Acceptor: The carbonyl oxygen of the carbamate group is a primary hydrogen bond acceptor site. nd.edu It can interact with H-bond donors from solvents or other molecules. Studies have shown that the syn rotamer of a carbamate can be preferentially stabilized by forming hydrogen bonds with carboxylic acids at this site. nd.edunih.gov

Tertiary Amine as H-Bond Acceptor: The nitrogen of the diethylamino group is a Lewis base and can act as a hydrogen bond acceptor. researchgate.net Furthermore, at a suitable pH, this amine can be protonated to form a tertiary ammonium (B1175870) ion, which then becomes a strong hydrogen bond donor.

Alkoxy Oxygen: The ester oxygen is generally a much poorer hydrogen bond acceptor than the carbonyl oxygen, a factor attributed to both steric and electrostatic effects. nd.edunih.gov

The interplay of these interactions is crucial. In N,N-disubstituted carbamates that lack the NH donor, intermolecular forces are dominated by weaker interactions, leading to different packing in the solid state and lower melting points. rsc.org In contrast, the presence of both a strong donor (NH) and acceptor (C=O) in the target molecule facilitates the formation of robust self-assembling structures. bangor.ac.uknih.gov Studies on the precursor molecule, 2-diethylaminoethanol, confirm the presence of strong intermolecular hydrogen bonding between the hydroxyl group and the tertiary amine of other molecules. osti.gov

Table 2: Potential Hydrogen Bonding Sites in Ethanol (B145695), 2-diethylamino-, carbanilate

| Functional Group | Atom | Role | Strength | Reference |

|---|---|---|---|---|

| Carbamate | N-H | Donor | Strong | nih.govbangor.ac.uk |

| Carbamate | C=O | Acceptor | Strong | nih.govnd.edu |

| Diethylamino | N | Acceptor | Moderate | researchgate.net |

| Diethylamino (Protonated) | N-H+ | Donor | Strong | |

| Carbamate | O-R | Acceptor | Weak | nd.edunih.gov |

Chemical Principles Governing Membrane Permeation of Carbamate Derivatives

The ability of a molecule to permeate biological membranes is governed by a combination of its physicochemical properties, including lipophilicity (log P), aqueous solubility, size, and the presence of ionizable groups (pKa). The transport of molecules through nonporous membranes, like the lipid bilayers of cells, is described by the solution-diffusion mechanism, where a compound must first dissolve into the membrane, diffuse across it, and then desorb on the other side. researchgate.netou.edu

Carbamates are often utilized in drug design to enhance membrane permeability due to their balance of stability and lipophilicity. nih.govnih.gov For "this compound," the key features influencing permeation are:

Hydrogen Bonding Capacity: As discussed, the molecule has both hydrogen bond donors and acceptors. While these are crucial for receptor binding, an excessive number can hinder membrane permeation by increasing the energy penalty for moving from an aqueous environment to a nonpolar lipid environment.

Ionization State (pKa): The tertiary diethylamino group is the most critical feature for pH-dependent permeation. This group has a pKa value that determines its degree of ionization at physiological pH. In its uncharged, basic form, the molecule is more lipophilic and can more easily cross the lipid bilayer. In its protonated, charged form, its water solubility increases, but membrane permeation is significantly reduced. This pH-dependent behavior is a hallmark of many amine-containing drugs. nih.gov The decomposition of some ammonium carbamates within the stratum corneum has been shown to release species that enhance the permeation of other drugs. nih.gov

Table 3: Estimated Physicochemical Properties for Membrane Permeation These values are estimations based on the structure and data for similar compounds.

| Property | Estimated Value/Characteristic | Influence on Permeability | Reference |

|---|---|---|---|

| Molecular Weight | ~250.34 g/mol | Within the typical range for good oral absorption. | |

| Log P (Octanol/Water) | 2.5 - 3.5 | Moderate to high lipophilicity, favoring partitioning into membranes. | nih.gov |

| pKa (tertiary amine) | 9.0 - 10.5 | Significantly protonated at physiological pH (~7.4), but a sufficient uncharged fraction exists to allow permeation. | nih.gov |

| H-Bond Donors | 1 (the carbamate N-H) | Low number of donors is favorable for permeation. | nih.gov |

| H-Bond Acceptors | 3 (C=O, N, O) | Moderate number of acceptors. | nih.gov |

Research into Carbanilation Chemistry and Side Reactions

Carbanilation, the reaction to form a carbamate, often involves the reaction of an alcohol (like 2-diethylaminoethanol) with an isocyanate (like phenyl isocyanate). researchgate.netpoliuretanos.net While this is a common synthetic route, the reaction conditions, particularly the choice of solvent, can lead to significant side reactions.

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for carbanilation reactions due to its high dissolving power. researchgate.net However, it is not inert and can act as an oxidant under certain conditions, leading to degradation of the starting materials or products. fao.orgresearchgate.net This is particularly problematic in analytical procedures like cellulose (B213188) molecular weight determination, where the integrity of the polymer must be maintained. fao.orgresearchgate.net

Research has shown that carbanilation mixtures containing DMSO have an oxidative effect, which was demonstrated using sterically hindered alcohols as probes to prevent the main carbanilation reaction and isolate the oxidative effects. fao.orgresearchgate.net The oxidizing species are not DMSO itself but rather reactive intermediates derived from it. fao.org These oxidative processes can be minimized but not entirely avoided, and for applications requiring complete sample integrity, replacing DMSO with a less reactive solvent like pyridine (B92270) or DMAc is recommended. fao.orgresearchgate.net

The primary reactive intermediates responsible for the oxidative side reactions in DMSO-containing carbanilation mixtures are dimethylsulfonium ions and the derived sulfonium (B1226848) ylides. fao.orgresearchgate.net A sulfonium ylide is a neutral molecule containing a carbanion adjacent to a positively charged sulfur atom. unibo.itresearchgate.net

The formation of these ylides in the reaction mixture can be initiated by the reagents used for carbanilation. Once formed, these ylides are highly reactive. unibo.it Their presence has been confirmed through trapping experiments. When lipophilic olefins are added to the reaction mixture, they react with the sulfonium ylides to form stable cyclopropane (B1198618) and epoxide derivatives, which can be isolated and characterized. fao.orgresearchgate.net This methodology provides direct evidence for the existence of the transient ylide intermediates and their role in the observed side reactions. fao.orgresearchgate.net The formation of these products follows a two-step pathway involving the nucleophilic addition of the ylide to the olefin, followed by the displacement of DMSO. unibo.it

Exploration of the Carbamate Moiety as a Chemical Motif for Enhancing Molecular Properties

The carbamate group, a functional group consisting of an ester and an amide, is a significant structural motif in medicinal chemistry and drug design. nih.gov Its unique "amide-ester" hybrid nature confers a range of desirable physicochemical properties, including enhanced chemical stability and improved cell membrane permeability. nih.gov These attributes have led to the widespread incorporation of the carbamate moiety into various molecules to optimize their pharmacokinetic and pharmacodynamic profiles. nih.govacs.org

The chemical stability of the carbamate group is largely attributed to the resonance between the amide and carboxyl groups. nih.gov This delocalization of electrons creates a planar and rigid structure with a pseudo double bond character in the C-N bond, which restricts free rotation. nih.gov This inherent stability makes carbamates less susceptible to hydrolysis compared to esters and more resistant to proteolytic degradation than amides. nih.gov By strategically placing the carbamate moiety within a molecule, such as in "this compound," it is possible to protect more labile functional groups from metabolic breakdown, thereby prolonging the molecule's activity. nih.gov The stability of the carbamate can be further modulated by the nature of the substituents on the nitrogen and oxygen atoms. nih.gov For instance, N,N-disubstituted carbamates generally exhibit greater chemical stability than their N-monosubstituted counterparts. nih.gov

Table 1: General Properties Enhanced by the Carbamate Moiety

| Property | Enhancement Mechanism | Reference |

| Chemical Stability | Resonance stabilization of the "amide-ester" hybrid structure, leading to resistance to hydrolysis and proteolysis. | nih.govnih.gov |

| Permeability | Ability to modulate lipophilicity and engage in hydrogen bonding, facilitating passage across cell membranes. | nih.govscite.ai |

| Conformational Rigidity | Restricted rotation around the C-N bond due to partial double bond character. | nih.gov |

Investigation of 2-Diethylaminoethanol Derivatives in Polymer and Material Science (e.g., DEAE-Chitosan)

The 2-diethylaminoethanol (DEAE) moiety is a valuable building block in polymer and material science due to its tertiary amine group, which can be readily protonated. This characteristic imparts a positive charge to the polymer, making it a cationic polyelectrolyte with a wide range of potential applications. A prime example of a DEAE derivative in this field is DEAE-chitosan.

Chitosan (B1678972), a natural polysaccharide derived from chitin, is a biocompatible and biodegradable polymer. genscript.comiapchem.org However, its application is often limited by its poor solubility in neutral or alkaline aqueous solutions. The introduction of DEAE groups onto the chitosan backbone significantly improves its solubility over a wider pH range. acs.org The synthesis of DEAE-chitosan typically involves the reaction of chitosan with 2-chloroethyl-N,N-diethylamine hydrochloride under alkaline conditions. The degree of substitution of the DEAE groups can be controlled to fine-tune the properties of the resulting polymer. researchgate.net